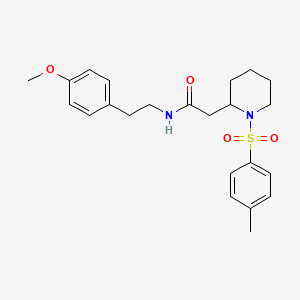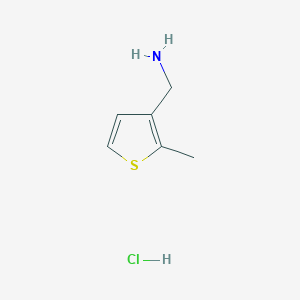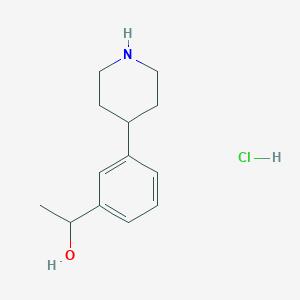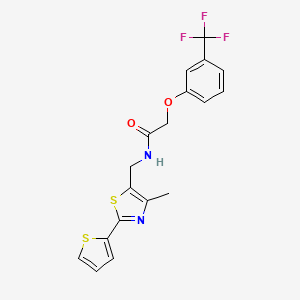![molecular formula C19H21N3O3S B2985112 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole CAS No. 1396800-12-6](/img/structure/B2985112.png)
2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole is a complex organic compound with a unique structure that combines a benzimidazole core with an azetidine ring and a sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole typically involves multiple steps, starting with the preparation of the benzimidazole core and the azetidine ring separately, followed by their coupling.
Preparation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Formation of Azetidine Ring: The azetidine ring is often formed via cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Coupling Reaction: The final step involves coupling the benzimidazole core with the azetidine ring, typically using a sulfonyl chloride derivative of 4-methoxy-3-methylphenyl. This step may require the use of a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the phenyl ring.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The benzimidazole and azetidine rings can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group could yield a carboxylic acid, while reduction of the sulfonyl group could produce a sulfide.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound could be explored for its therapeutic potential. Its ability to undergo various chemical reactions makes it a versatile candidate for the design of drugs with specific biological activities.
Industry
In industrial applications, the compound could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole likely involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a key role in binding to these targets, while the benzimidazole and azetidine rings contribute to the overall stability and specificity of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
2-(1-((4-methylphenyl)sulfonyl)azetidin-3-yl)-1H-benzo[d]imidazole: Similar structure but lacks the methoxy group.
2-(1-((4-methoxyphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole: Similar structure but lacks the methyl group on the phenyl ring.
Uniqueness
The presence of both the methoxy and methyl groups on the phenyl ring, along with the sulfonyl group and the azetidine ring, makes 2-(1-((4-methoxy-3-methylphenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole unique. These structural features may confer specific chemical reactivity and biological activity that distinguish it from similar compounds.
Propiedades
IUPAC Name |
2-[1-(4-methoxy-3-methylphenyl)sulfonylazetidin-3-yl]-6-methyl-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c1-12-4-6-16-17(8-12)21-19(20-16)14-10-22(11-14)26(23,24)15-5-7-18(25-3)13(2)9-15/h4-9,14H,10-11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMYGTBSLGUSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C3CN(C3)S(=O)(=O)C4=CC(=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2985031.png)
![2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B2985033.png)
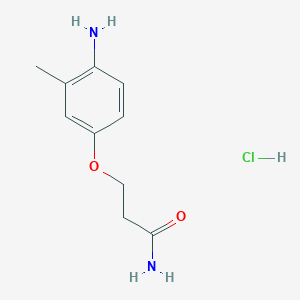
![N-(4-ethoxyphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2985037.png)
![(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2985040.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(furan-3-yl)benzyl)oxalamide](/img/structure/B2985041.png)
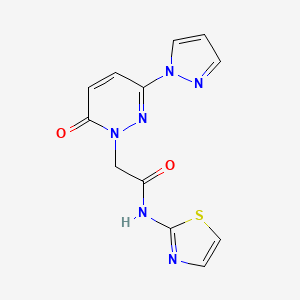
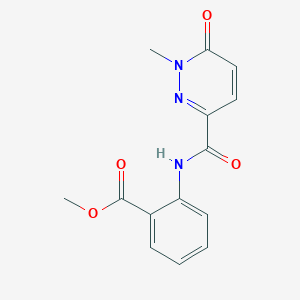
![6,7-Dimethyl-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2985045.png)
